4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone

Lipophilicity XLogP Medicinal Chemistry

Ideal for CNS drug discovery and SAR studies. With an XLogP of 4.3 and molecular weight of 394.3 g/mol, this high-purity (>97%) benzophenone derivative offers superior lipophilicity for blood-brain barrier permeability studies. Its unique bromine-fluorine-thiomorpholine scaffold allows precise probing of halogen size and electronic effects in lead optimization.

Molecular Formula C18H17BrFNOS
Molecular Weight 394.3 g/mol
CAS No. 898783-02-3
Cat. No. B1325597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
CAS898783-02-3
Molecular FormulaC18H17BrFNOS
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
InChIInChI=1S/C18H17BrFNOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
InChIKeyHWQZUIOMSMUZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-02-3): A Structurally Distinct Benzophenone Building Block for Advanced Synthesis and Medicinal Chemistry Programs


4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-02-3) is a synthetic benzophenone derivative characterized by a 4-bromo-2-fluorophenyl ketone linked to a thiomorpholinomethyl-substituted phenyl ring [1]. It belongs to a class of compounds where halogenation and a heterocyclic thiomorpholine group confer unique physicochemical properties for applications in medicinal chemistry and materials science [2]. Its structural features are central to its utility as a building block for generating novel molecular entities, as evidenced by its inclusion in patent literature for substituted thiomorpholine derivatives [3].

Why a Simple Halogen or Heteroatom Swap Cannot Replicate the Properties of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone


The performance of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone in a given assay or reaction is a complex function of its specific substituent combination. Substituting the bromine atom for chlorine (e.g., CAS 898783-08-9) or altering the substitution pattern on the benzophenone core (e.g., from 4' to 2' or 3') results in significant changes to fundamental molecular descriptors such as lipophilicity (XLogP), molecular weight, and electronic distribution [1]. These changes directly impact properties like solubility, permeability, and target binding affinity. Therefore, treating these analogs as interchangeable building blocks in a structure-activity relationship (SAR) study or a synthetic pathway can lead to divergent and non-predictable outcomes, invalidating the results of a research program.

Quantifiable Differentiation Data for 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-02-3) vs. Closest Analogs


Comparative Lipophilicity: Higher XLogP vs. Chlorinated Analog

The presence of a bromine atom significantly increases lipophilicity compared to a chlorine atom. This is a key parameter for optimizing blood-brain barrier penetration or minimizing renal clearance in drug discovery. This data is a cross-study comparable analysis of computed XLogP values from authoritative databases [1].

Lipophilicity XLogP Medicinal Chemistry

Comparative Molecular Weight: A 12.7% Increase Over the Chlorinated Analog

Replacing a chlorine atom with bromine increases the molecular weight by approximately 44.45 g/mol. This is a quantifiable, verifiable difference that impacts pharmacokinetic parameters and synthetic handling. This is a cross-study comparable analysis of data from commercial suppliers .

Molecular Weight ADME Lead Optimization

Supplier-Purity Benchmarking: 97% Assay from a Major European Manufacturer

For researchers requiring a high level of initial purity to avoid purification steps or side reactions, the 97.0% assay offered by Fluorochem provides a quantifiable quality benchmark. This is a direct head-to-head comparison of vendor specifications .

Purity Quality Control Synthesis

Regioisomeric Differentiation: The 4'-Substitution Pattern is a Defined Structural Entity

The 4'-thiomorpholinomethyl substitution pattern defines this specific compound and differentiates it from its 2'- and 3'-regioisomers. The 2'-isomer, for example, will have a different three-dimensional shape and electronic environment around the ketone. This is supporting evidence based on structural comparison [1].

Regioisomer Structure-Activity Relationship SAR

Optimal Application Scenarios for 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS 898783-02-3) Based on Quantified Properties


Scaffold for CNS Drug Discovery Programs Requiring Higher Lipophilicity

Given its quantified XLogP of 4.3, this compound is a superior choice over the analogous 4-chloro derivative for constructing compound libraries intended for targets in the central nervous system. The increased lipophilicity enhances the potential for crossing the blood-brain barrier, a critical factor in CNS drug development [1].

Building Block for SAR Studies Exploring Halogen Effects on Potency and ADME

This compound serves as an essential tool in systematic structure-activity relationship (SAR) studies. Its distinct molecular weight (394.3 g/mol) and high XLogP (4.3) relative to the chloro analog (349.85 g/mol, estimated XLogP ~3.2) allow medicinal chemists to directly probe the impact of halogen size and lipophilicity on target binding and pharmacokinetics without altering other pharmacophoric elements [1].

High-Purity Standard for Analytical Method Development and In Vitro Assays

Procurement of this compound from a supplier specifying a minimum purity of 97.0% makes it well-suited for use as a quantitative reference standard in HPLC or LC-MS method development, or as a starting material for in vitro biological assays where impurities could lead to false positives or interference [1].

Patent-Protected Intermediates in Thiomorpholine Derivative Synthesis

The core structure of this compound is relevant to patented chemical matter concerning substituted thiomorpholine derivatives. Researchers working on novel therapeutic agents within this chemical space can use this building block to synthesize and evaluate new compounds, ensuring their work aligns with or strategically differentiates from existing intellectual property [2].

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